Product packaging for 5,10-Dihydrophenazine-1,2-dione(Cat. No.:CAS No. 856993-35-6)

5,10-Dihydrophenazine-1,2-dione

Cat. No.: B14400088
CAS No.: 856993-35-6
M. Wt: 212.20 g/mol
InChI Key: VSFGGPAWSZWOTI-UHFFFAOYSA-N
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Description

5,10-Dihydrophenazine-1,2-dione is a redox-active aromatic compound for research and development. Researchers are exploring its utility in advanced material science, particularly as a building block for functional polymers. Its phenazine-based structure is capable of reversible redox transformations, making it a candidate for several cutting-edge applications. In electrochemistry, dihydrophenazine derivatives can be polymerized to create organic battery cathode materials with high theoretical specific capacities and excellent capacity retention after hundreds of cycles . These same redox properties make them suitable for creating electrochromic materials that demonstrate remarkable stability, maintaining consistent performance over thousands of cycles . In photocatalysis, the phenazine-dihydrophenazine redox couple can be leveraged for sustainable chemical production. Integrated into conjugated microporous polymers (CMPs), it facilitates the efficient generation of hydrogen peroxide (H₂O₂) from water and oxygen by enhancing charge separation and reducing the energy barrier for oxygen reduction . Furthermore, the rigid, planar structure of the dihydrophenazine core is valuable in organic electronics, where it serves as an electron-donor unit in thermally Activated Delayed Fluorescence (TADF) emitters for highly efficient orange and red organic light-emitting diodes (OLEDs) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B14400088 5,10-Dihydrophenazine-1,2-dione CAS No. 856993-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856993-35-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

phenazine-1,2-diol

InChI

InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H

InChI Key

VSFGGPAWSZWOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O

Origin of Product

United States

Redox Chemistry and Electrochemistry of 5,10 Dihydrophenazine 1,2 Dione Systems

Fundamental Electrochemical Characterization (e.g., Cyclic Voltammetry Studies)

Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical properties of dihydrophenazine systems. These studies reveal the potentials at which redox events occur, the stability of the generated species, and the kinetics of electron transfer.

In typical CV experiments conducted in an acetonitrile (B52724) solution with a supporting electrolyte, dihydrophenazine derivatives exhibit two consecutive, reversible one-electron oxidation steps. mdpi.comresearchgate.net These correspond to the formation of a radical cation and subsequently a dication. For instance, studies on poly(aryl ether sulfone) polymers containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) show a pair of redox peaks that confirm the reversible redox process of the phenazine (B1670421) moiety. mdpi.com The electrochemical performance, including the peak current, is enhanced by increasing the concentration of the phenazine groups within the polymer. mdpi.com

The reversibility of the redox process is a key feature. A ratio of the reduction peak current to the oxidation peak current (Jred/Jox) close to one indicates a highly reversible electrochemical reaction. mdpi.com Furthermore, the HOMO and LUMO energy levels of these molecules can be estimated from the onset oxidation and reduction potentials in their cyclic voltammograms, providing insight into their electronic band gap. nims.go.jp For example, for a series of 5,10-diphenyl-dihydrophenazine derivatives, HOMO levels were determined to be in the range of -5.03 to -5.29 eV, with an electrochemical band gap between 2.26 and 2.45 eV. researchgate.net

The electrochemical properties can be tuned by chemical modification. In one study, various merocyanine (B1260669) derivatives based on a 5,10-diphenyl-dihydrophenazine donor were synthesized. By altering the electron-accepting part of the molecule, a significant decrease in the LUMO energy level by 1.01 eV was achieved, while the HOMO energy level was largely retained, as estimated by CV and rotating disk electrode voltammetry. nims.go.jp

Table 1: Electrochemical Data for Various Dihydrophenazine Systems
Compound/SystemFirst Redox Potential (V vs. ref)Second Redox Potential (V vs. ref)ReversibilityReference
Poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ)0.65 (vs. Zn2+/Zn)1.18 (vs. Zn2+/Zn)High researchgate.net
5,10-dihydro-5,10-dimethyl phenazine (DMPZ)~ -0.2 (vs. Ag/AgNO3)~0.5 (vs. Ag/AgNO3)Solvent Dependent ibs.re.kr
PAS-DPPZ Polymer (cathode vs Li/Li+)~3.5 (Oxidation) / ~3.0 (Reduction)~4.1 (Oxidation) / ~3.8 (Reduction)High mdpi.com
Dihydrophenazine Radical Cation (3•+)0.18 (vs SCE in MeCN)N/AReversible nih.gov
Dihydrophenazine Radical Cation (5•+)0.32 (vs SCE in MeCN)N/AReversible nih.gov
Dihydrophenazine Radical Cation (10•+)0.66 (vs SCE in MeCN)N/AReversible nih.gov

Generation and Characterization of Radical Cations and Dications

Dihydrophenazine derivatives are known for their ability to form persistent radical cation species upon oxidation. researchgate.net This oxidation can be achieved through various methods, including electrolysis, chemical oxidation, or photo-irradiation. researchgate.netresearchgate.net The process involves the removal of one electron from the electron-rich dihydrophenazine core to form a radical cation (DHP•+). A second oxidation step can then generate the corresponding dication (DHP2+). researchgate.net

The stability of these oxidized species is a notable characteristic. Upon oxidation, the π-electron system of the phenazine ring changes in a way that stabilizes the resulting charge center, and the system gains aromaticity, which contributes to the stability of the phenazine cation. mdpi.com The first crystalline radical cations and dications of N,N′-disubstituted dihydrophenazine and dihydrodibenzo[a,c]phenazine have been successfully isolated and characterized, which is a significant challenge due to the typically high oxidation potential and inherent instability of such species. researchgate.net

Characterization of these radical species is often performed using spectroelectrochemical methods. Techniques like in-situ UV-vis-NIR and electron paramagnetic resonance (EPR) spectroscopy are employed to monitor the changes during the electrochemical process. researchgate.net EPR spectroscopy is particularly useful for confirming the formation of radical cations, as the signal intensity increases with the addition of an oxidant until a saturation point is reached, indicating the quantitative formation of the radical species. researchgate.net These studies have revealed that dihydrophenazine radical cations are remarkably stable, even under ambient conditions in solution. researchgate.net

Electron Transfer Mechanisms within Dihydrophenazine Frameworks

The redox activity of dihydrophenazine systems is fundamentally an electron transfer (ET) process. The mechanism typically involves two consecutive single-electron transfers, as observed in cyclic voltammetry. mdpi.comibs.re.kr This corresponds to the sequential oxidation of the neutral dihydrophenazine (DHP) to the radical cation (DHP•+) and then to the dication (DHP2+).

DHP ⇌ DHP•+ + e- DHP•+ ⇌ DHP2+ + e-

These are typically outer-sphere electron transfer reactions, where the main changes involve the rearrangement of electron density within the molecule and corresponding adjustments in the surrounding solvent or electrolyte environment. nih.gov The rate and potential of these ET processes are influenced by the molecular structure and the external conditions.

The solvent and the electrolyte anions can play a crucial role. For 5,10-dihydro-5,10-dimethyl phenazine (DMPZ), the reversibility of the second redox reaction is dependent on the donor number of the solvent; in high-donor-number solvents, the multi-electron transfer is no longer reversible. ibs.re.kr This is because the interaction with anions is necessary to compensate for the charge of the generated cations, and this interaction is affected by the solvent. ibs.re.kr Similarly, the electronic structure of the molecule itself dictates its reactivity. Theoretical calculations combined with experimental studies help to decipher how the electronic state of the redox-active core influences the ET process. nih.gov

In polymeric systems, the integration of dihydrophenazine moieties facilitates charge transfer. rsc.org The redox center can avert chemical bond rearrangements during the reaction process, which leads to enhanced material stability. mdpi.comnih.gov

Reversible Redox Dynamics between Phenazine and Dihydrophenazine Species

The interconversion between the reduced dihydrophenazine and the oxidized phenazine states is a highly reversible process that underpins the functionality of these compounds in various applications. rsc.orgrsc.org This dynamic equilibrium allows the dihydrophenazine system to act as an effective electron storage and transfer mediator, a role inspired by its function in biological redox cycling. rsc.orgnih.gov

In photocatalytic systems, for example, the phenazine moiety can capture photogenerated electrons to convert to its dihydrophenazine form. This reduced species can then transfer the stored electrons to an acceptor molecule (like oxygen), reverting to the original phenazine state in the process. rsc.orgnih.gov This cycle facilitates efficient charge separation and mitigates charge recombination, significantly enhancing reaction efficiency. rsc.orgrsc.org

The excellent reversibility is also evident in electrochemical applications like electrochromic devices and organic batteries. Polymers incorporating dihydrophenazine units demonstrate remarkable cycling stability. For instance, a poly(aryl ether sulfone) with phenazine centers (PAS-DPPZ-60) showed cyclic voltammetry curves that remained nearly identical after thousands of cycles. mdpi.comnih.gov As an electrochromic material, it exhibited only slight degradation in performance after 600 cycles, a testament to the highly reversible nature of the electrochemical reaction. mdpi.comnih.gov Similarly, a dihydrophenazine-based polymer used as a battery cathode showed an ultralong cycle life of 5000 cycles with 95.1% capacity retention, highlighting the structural and electrochemical stability afforded by the reversible redox centers. researchgate.net

Advanced Optical and Electronic Properties of 5,10 Dihydrophenazine 1,2 Dione and Its Functionalized Analogues

Photophysical Behavior and Luminescence Characteristics

The photophysical properties of 5,10-dihydrophenazine (B1199026) derivatives are governed by the nature of their excited states, which can be modulated by structural modifications. These modifications influence absorption and emission wavelengths, luminescence efficiency, and specialized emission mechanisms like TADF and afterglow.

The absorption spectra of 5,10-dihydrophenazine analogues are characterized by transitions within their extensive π-conjugated systems. In N,N'-diaryl-5,10-dihydrophenazine derivatives, charge-transfer complexes can form, influencing their absorption profiles. researchgate.net For instance, polymers incorporating 5,10-dihydrophenazine units exhibit characteristic absorption peaks between 316 nm and 331 nm, with the intensity of these peaks correlating with the proportion of phenazine (B1670421) moieties in the polymer chain. mdpi.com

Functionalization significantly impacts the spectroscopic profiles. The introduction of strong electron-withdrawing groups (EWGs) onto the dihydrophenazine core can substantially red-shift the absorption maxima. nims.go.jp A study on merocyanine (B1260669) derivatives featuring a 5,10-diphenyl-dihydrophenazine (DPPZ) donor and various indanone-based acceptors demonstrated that enhancing the electron-accepting ability could shift the absorption maxima of neat films from 545 nm to as far as 931 nm into the near-infrared (NIR) region. nims.go.jp

Emission spectra are similarly dependent on molecular structure. Many 5,10-diaryl-5,10-dihydrophenazines exhibit blue-green fluorescence, with emission maxima reported in the range of 434–506 nm in various solvents and as neat solid films. researchgate.net In some cases, these derivatives display aggregation-induced emission (AIE), where fluorescence intensity increases in the aggregated state due to the restriction of intramolecular rotation and vibration. nih.govnih.gov This is in contrast to the aggregation-caused quenching (ACQ) seen in many planar conjugated molecules. nih.gov For example, dinaphtho[2,3-b:2′,3′-i]-dihydrophenazine (DNP) shows a higher fluorescence quantum yield compared to its dione (B5365651) analogue, which is attributed to the extension of π-conjugation across the entire molecule via the nitrogen atoms. researchgate.net

The fluorescence quantum yield (ΦF), a measure of a molecule's emission efficiency, is highly sensitive to the structure of dihydrophenazine analogues. A large Stokes shift—the difference between the absorption and emission maxima—is often desirable to minimize reabsorption in applications like fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Studies on various dihydrophenazine derivatives reveal a wide range of quantum yields. For example, 5,10-dimethyl-5,10-dihydrophenazine (DMP) in benzene (B151609) solution exhibits a fluorescence quantum yield of 0.11. dtic.mil In contrast, the quantum yield can be significantly lower in other derivatives, such as dinaphtho[b,i]dihydrophenazine-5,18-dione (DNP-dione), which has a lower ΦF than its non-dione counterpart due to differing electronic interactions. researchgate.net The introduction of substituents that promote non-radiative decay pathways can lead to very low quantum yields; for instance, a derivative with a strong electron-withdrawing cyano-group exhibited a ΦF of just 0.03. nih.gov

The Stokes shift is also heavily influenced by molecular geometry and the electronic nature of substituents. A large separation between absorption and emission maxima in compounds like DMP suggests that the first electronic transition is symmetry-forbidden. dtic.mil In other analogues, the introduction of specific thioether substituents has been shown to induce large Stokes shifts exceeding 50 nm. ed.ac.uk The relationship between solvent polarity and Stokes shift can be evaluated using the Lippert-Mataga equation, which helps to quantify changes in the molecule's dipole moment between the ground and excited states. nih.gov

Below is a table summarizing the photophysical properties of selected 5,10-dihydrophenazine analogues and related compounds.

Compound/DerivativeSolvent/StateAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Reference
5,10-Dimethyl-5,10-dihydrophenazine (DMP)Benzene~370~470-0.11 dtic.mil
5,10-Diaryl-5,10-dihydrophenazines (General)Various-434-506-- researchgate.net
Dinaphtho[2,3-b:2′,3′-i]dihydrophenazine (DNP)----> DNP-dione researchgate.net
Dinaphtho[b,i]dihydrophenazine-5,18-dione (DNP-dione)-450-490--< DNP researchgate.net
Imidazo[5,1-a]isoquinolines (Analogues)Dichloromethane330-350440-4606464-86110.09-0.37 unito.it

Note: Data is compiled from various sources and represents a range of functionalized analogues. Direct data for 5,10-Dihydrophenazine-1,2-dione is limited in the literature.

Thermally activated delayed fluorescence (TADF) is a process that allows for the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the efficiency of OLEDs. nims.go.jp This mechanism relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states, which enables efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal energy. nims.go.jp

Symmetrically modified 5,10-dihydrophenazine derivatives, such as those with aryl substitutions at the 5 and 10 positions, have demonstrated efficient TADF. nims.go.jp The unique electronic structure of the dihydrophenazine core, when combined with appropriate electron-accepting units in an acceptor-donor-acceptor (A-D-A) architecture, can yield materials with both high photoluminescence quantum yields and fast RISC rates. The structural rigidity of the phenazine unit and steric hindrance from donor groups help to suppress non-radiative decay pathways, which is crucial for efficient TADF. nims.go.jp

For example, orange and red TADF emitters based on a 5,10-disubstituted phenazine donor have achieved maximum external quantum efficiencies in OLEDs as high as 19.9%. nims.go.jp The key to this performance is the molecular design that minimizes ΔEST, allowing the otherwise wasted triplet excitons to be converted into delayed fluorescence on the same timescale as prompt fluorescence.

A fascinating property observed in certain dihydrophenazine systems is radical-induced afterglow emission. This phenomenon involves the generation of emissive radical species upon photo-irradiation, leading to a long-lasting glow after the excitation source is removed. Developing such materials that function under ambient conditions is challenging because the radical species are typically unstable and reactive with air and water. researchgate.net

A successful strategy involves doping N,N'-diaryl-5,10-dihydrophenazine (DPP) derivatives into a rigid matrix, such as a cycloaliphatic epoxy resin (CER). researchgate.net In this two-component system, the initial material shows no afterglow. However, upon continuous UV irradiation (e.g., at 365 nm), an electron transfer occurs from the photo-generated radical cations of the DPP guest molecules to the carbonyl groups on the host resin chains. This process creates emissive radical species within the protective, rigid matrix, resulting in a bright afterglow that can last for several seconds. researchgate.net The ability of 5,10-diaryl-5,10-dihydrophenazines to form persistent radical cations upon irradiation, heating, or electrolysis is fundamental to this and other unique optical and electronic properties. researchgate.net

Electronic Structure and Charge Delocalization

The electronic properties of this compound and its analogues are intrinsically linked to the delocalization of π-electrons across their molecular framework. The central dihydrophenazine ring system, formally an 8π-electron heterocycle, possesses filled p-orbitals on the nitrogen atoms that overlap with the adjacent π-systems of the benzene rings. researchgate.net This arrangement dictates the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The 5,10-dihydrophenazine scaffold serves as an excellent electron-rich donor unit with a high-lying HOMO level. nims.go.jp The extent of π-conjugation can be systematically tuned by chemical modification, which in turn modulates the HOMO-LUMO energy gap and, consequently, the optical and electronic properties.

Fusing additional aromatic rings to the phenazine core, a process known as benzoannelation, extends the π-system and alters the electronic state hierarchy. dtic.mil Similarly, introducing electron-withdrawing or electron-donating groups allows for precise control over the electronic structure. For example, in a series of merocyanine dyes with a DPPZ donor, enhancing the strength of the acceptor group led to a significant decrease in the LUMO energy level by as much as 1.01 eV, while the HOMO energy remained relatively stable. nims.go.jp This tuning of the energy gap resulted in a bathochromic (red) shift in the absorption spectra, pushing it into the NIR region. nims.go.jp

The efficiency of π-electron coupling is critical. In fused systems, a competition between local and global delocalization can be observed. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to understand the distribution of molecular orbitals and the effects of π-conjugation. nih.gov Such calculations, combined with experimental data from techniques like cyclic voltammetry, provide a comprehensive picture of the electronic structure, confirming how the strategic functionalization of the dihydrophenazine core can lead to materials with tailored properties for advanced applications. researchgate.netnims.go.jp The specific arrangement of molecules in the solid state, particularly π-stacking motifs, also significantly impacts exciton (B1674681) coupling and the resulting photophysical properties. nims.go.jp

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic behavior and reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy levels and spatial distribution of these orbitals are critical in determining a molecule's electronic properties, such as its ability to donate or accept electrons, and its absorption and emission characteristics.

In the case of dihydrophenazine derivatives, the HOMO is typically localized on the electron-rich dihydrophenazine core, reflecting its strong electron-donating character. The introduction of functional groups can significantly modulate the HOMO and LUMO energy levels. For instance, the incorporation of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups, such as the dione functionality in this compound, are expected to lower both the HOMO and LUMO energy levels.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in visualizing and quantifying these orbitals. For various functionalized dihydrophenazines, DFT calculations have shown that the HOMO is primarily distributed across the dihydrophenazine ring system, while the LUMO distribution is heavily influenced by the nature and position of the substituents. In donor-acceptor type molecules, the HOMO is often localized on the donor moiety (the dihydrophenazine core) and the LUMO on the acceptor moiety. This spatial separation of the HOMO and LUMO is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a key process in many optoelectronic applications.

For 5,10-diphenyl-dihydrophenazine (DPPZ) derivatives, the introduction of various indanone- and indandione-based acceptors with dicyanovinylene groups leads to a significant decrease in the LUMO energy by as much as 1.01 eV, while the HOMO energy remains relatively stable, changing by only 0.13 eV. researchgate.net This demonstrates the powerful effect of acceptor groups on the LUMO level.

Table 1: Frontier Molecular Orbital Energies of Selected Dihydrophenazine Analogues This table is generated based on data from analogous compounds to infer properties of this compound.

CompoundHOMO (eV)LUMO (eV)Reference
DPPZ-CHO-5.02-2.88 nims.go.jp
DPPZ-DCV-5.15-3.14 nims.go.jp
DPPZ-IO-5.03-3.12 nims.go.jp
DPPZ-IOO-5.05-3.41 nims.go.jp
DPPZ-IDD-5.15-4.15 researchgate.netnims.go.jp

Band Gap Determination and Conductivity Implications

The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO gap, a critical parameter that dictates the optical and electronic properties of a material. This energy gap determines the wavelength of light a molecule can absorb and emit and is a key factor in its potential as a semiconductor. A smaller band gap generally corresponds to absorption at longer wavelengths and can lead to higher conductivity.

The band gap of dihydrophenazine derivatives can be determined experimentally through electrochemical methods like cyclic voltammetry (CV) and optically from the onset of absorption spectra. The electrochemical band gap is calculated from the difference between the oxidation and reduction potentials, which correspond to the HOMO and LUMO energy levels, respectively.

The introduction of the 1,2-dione functionality into the dihydrophenazine framework is anticipated to significantly reduce the band gap. The strong electron-withdrawing nature of the dione group lowers the LUMO energy level, thereby narrowing the HOMO-LUMO gap. This effect has been observed in analogous systems where the incorporation of acceptor moieties leads to a red-shift in the absorption spectra, indicative of a smaller energy gap. For example, in a series of 5,10-diphenyl-dihydrophenazine-based merocyanines, enhancing the electron-accepting ability of the substituent resulted in a dramatic decrease in the band gap, with an ultranarrow optical band gap of 1.09 eV achieved for the DPPZ-IDD derivative. researchgate.net

A smaller band gap has significant implications for conductivity. In organic semiconductors, a lower energy barrier for electron excitation from the HOMO to the LUMO can facilitate charge transport. Therefore, this compound, with its expected narrow band gap, could exhibit enhanced conductivity compared to the parent dihydrophenazine. This makes it a promising candidate for applications in organic field-effect transistors (OFETs) and other electronic devices where efficient charge transport is essential.

Table 2: Electrochemical and Optical Band Gaps of Selected Dihydrophenazine Analogues This table is generated based on data from analogous compounds to infer properties of this compound.

CompoundElectrochemical Band Gap (eV)Optical Band Gap (eV)Reference
DPPZ-CHO2.142.27 nims.go.jp
DPPZ-DCV2.011.80 nims.go.jp
DPPZ-IO1.911.93 nims.go.jp
DPPZ-IOO1.641.64 nims.go.jp
DPPZ-IDD0.931.09 researchgate.netnims.go.jp

Structure-Property Relationships Governing Optoelectronic Performance

The introduction of the 1,2-dione group onto the dihydrophenazine scaffold creates a strong intramolecular donor-acceptor system. This architecture is fundamental to achieving desirable optoelectronic properties. The electron-donating dihydrophenazine core and the electron-accepting dione moiety facilitate intramolecular charge transfer upon excitation, which is often associated with intense absorption bands in the visible or even near-infrared region.

Furthermore, the planarity of the molecule plays a crucial role. A more planar structure generally leads to extended π-conjugation, which in turn results in a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. The rigid dione structure may contribute to a more planar conformation of the dihydrophenazine ring system compared to more flexible substituents, potentially enhancing its electronic coupling.

The nature of the substituents at the 5 and 10 positions of the dihydrophenazine ring also has a profound impact. Aryl or other bulky groups at these positions can influence the molecular packing in the solid state, which is critical for charge transport in thin-film devices. These substituents can also be used to fine-tune the solubility and processing characteristics of the material. For instance, the synthesis of 5,10-diaryl-5,10-dihydrophenazines has been shown to yield materials with excellent properties for use as hole injection layers in electroluminescent devices. nih.gov

Computational and Theoretical Investigations of 5,10 Dihydrophenazine 1,2 Dione

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone in the theoretical study of phenazine (B1670421) derivatives, offering a balance between computational cost and accuracy in predicting their electronic structure. For derivatives of 5,10-dihydrophenazine (B1199026), DFT calculations are routinely employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for estimating the material's electrochemical band gap, which dictates its potential applications in electronic devices. researchgate.net

Theoretical studies on various 5,10-diaryl-5,10-dihydrophenazines have demonstrated good agreement between DFT-calculated and experimentally determined HOMO and LUMO energy levels. researchgate.net For instance, in a series of these compounds, the HOMO levels were found to be in the range of -4.90 to -5.70 eV, and the LUMO levels were between -3.10 to -3.36 eV. researchgate.net These calculations, often performed at levels like B3LYP/6-311g(d,p), provide a semi-quantitative prediction of the material's electronic behavior. nims.go.jp The insights gained from DFT help in understanding the structure-property relationships, for example, how different substituents on the dihydrophenazine core can tune the electronic properties. nims.go.jp Furthermore, DFT is instrumental in analyzing the molecular conformation and bond length alternation in the solid state, which are critical for understanding packing effects and their influence on electronic properties. nims.go.jp

PropertyCalculated Value Range
HOMO Energy-4.90 to -5.70 eV
LUMO Energy-3.10 to -3.36 eV
Electrochemical Band Gap1.72 to 2.48 eV

Excited State Calculations for Photophysical Property Elucidation

To understand the behavior of 5,10-dihydrophenazine derivatives upon light absorption, excited state calculations are indispensable. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.net These calculations can predict the nature of electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT) or ligand-centered (π-π*) transitions, and their corresponding energies. nih.gov

For instance, in studies of related ruthenium(II) complexes, TD-DFT calculations have been crucial in identifying the character of the lowest triplet excited states. nih.gov The nature of these excited states, whether they are ligand-field (LF) or have a mixed MLCT/π-π* character, profoundly influences the photophysical and photochemical properties, such as the quantum yield of ligand exchange. nih.gov Ultrafast transient absorption spectroscopy experiments often complement these theoretical investigations to probe the dynamics of the excited states and confirm the computational predictions. nih.gov By elucidating the pathways of excited state relaxation, including internal conversion and intersystem crossing, these computational studies provide a detailed picture of the photophysical processes that govern the fluorescence and phosphorescence characteristics of these compounds. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 5,10-dihydrophenazine derivatives, allowing for the exploration of their conformational landscape and reactivity over time. nih.gov MD simulations can reveal the flexibility of the molecular structure, including the characteristic saddle-like conformation of the dihydrophenazine ring system. researchgate.net This conformational flexibility can have significant implications for the material's properties, such as its packing in the solid state and its interactions with other molecules.

In the context of drug design and materials science, MD simulations are used to study the binding of ligands to proteins or the interactions between molecules in a material. nih.gov By simulating the system at an atomistic level, researchers can gain insights into the binding modes and energies, which are crucial for understanding the reactivity and function of the molecule. nih.gov For example, MD simulations can be employed to assess the stability of a ligand-receptor complex, providing valuable information for the design of new drugs or materials with enhanced performance. nih.gov

Theoretical Insights into Redox Potentials and Electron Transfer Processes

The redox activity of 5,10-dihydrophenazine derivatives is a key feature that makes them attractive for various applications, including organic electronics and batteries. researchgate.netnih.gov Theoretical calculations play a vital role in understanding and predicting their redox potentials and the mechanisms of electron transfer. DFT calculations can be used to compute the energies of the neutral, radical cation, and radical anion states, which are then used to estimate the oxidation and reduction potentials.

Studies on polymers incorporating dihydrophenazine units have shown that these materials exhibit reversible redox behavior, often involving two consecutive single-electron transfer processes. mdpi.com Theoretical calculations can help to elucidate the nature of these redox events and the distribution of spin density in the resulting radical ions. nims.go.jp For instance, in donor-acceptor type molecules based on dihydrophenazine, the spin density of the radical cation is primarily localized on the dihydrophenazine donor, while that of the radical anion resides on the acceptor moiety. nims.go.jp This understanding is crucial for designing materials with specific redox properties for applications such as electrochromic devices and organic batteries. nih.govmdpi.com

Predictive Modeling for Material Design

The integration of computational methods into a predictive modeling framework accelerates the discovery and design of new materials based on the 5,10-dihydrophenazine scaffold. By establishing quantitative structure-property relationships (QSPRs), it is possible to predict the properties of novel, yet-to-be-synthesized compounds. nih.gov

Generative models, powered by deep neural networks and trained on large datasets of molecular structures and their properties, can autonomously design new molecules with desired characteristics. nih.gov This approach allows for the exploration of a vast chemical space to identify promising candidates for specific applications, such as hole transport materials in organic electronics. nih.gov The models can learn the underlying chemical patterns that lead to high performance and generate novel structures that may not be intuitively obvious to a human designer. nih.gov This predictive capability significantly reduces the time and resources required for experimental synthesis and characterization, thereby streamlining the materials discovery process. nih.gov

Applications in Organic Electronic and Energy Materials

Organic Light-Emitting Diodes (OLEDs) and TADF Emitters

Derivatives of 5,10-dihydrophenazine (B1199026) are key components in the development of highly efficient organic light-emitting diodes, particularly those utilizing thermally activated delayed fluorescence (TADF). TADF emitters enable OLEDs to harvest both singlet and triplet excitons, leading to significantly higher theoretical internal quantum efficiencies compared to conventional fluorescent emitters.

Research has shown that symmetrical acceptor-donor-acceptor (A-D-A) type molecules incorporating a 5,10-disubstituted phenazine (B1670421) as the electron-donor and quinoxaline-derived units as electron-acceptors exhibit excellent TADF properties. bohrium.com These materials have demonstrated high photoluminescence quantum yields (up to 85%) and efficient reverse intersystem crossing. bohrium.com The synergistic effect of structural rigidity, steric hindrance, and the strength of the donor and acceptor units contributes to these favorable photophysical properties. bohrium.com OLEDs fabricated with these dihydrophenazine-derived TADF emitters have achieved high maximum external electroluminescence quantum efficiencies of up to 19.9% and impressive luminance exceeding 31,240 cd/m². bohrium.com

Further studies have explored the use of fluorinated dibenzo[a,c]-phenazine-based TADF molecules. By varying the electron-donating strength of attached moieties, color tuning from green to deep-red has been achieved. rsc.org For instance, devices using these materials have shown external quantum efficiencies as high as 21.8%. rsc.org

Hole Injection and Transport Materials

The molecular structure of 5,10-dihydrophenazine derivatives makes them suitable for use as hole injection and transport materials (HTMs) in OLEDs. A series of asymmetrically substituted 5,10-diaryl-5,10-dihydrophenazines have been synthesized and shown to be promising candidates for this application. researchgate.net

The highest occupied molecular orbital (HOMO) levels of these materials were found to be between 4.83 and 5.08 eV, which aligns well with the work function of indium tin oxide (ITO) anodes and the HOMO levels of common light-emitting layers. researchgate.netrsc.org This alignment facilitates efficient injection of holes from the anode into the emissive layer. Devices constructed with these dihydrophenazine-based HTMs have demonstrated excellent performance, with one example achieving a maximum luminance of 17,437 cd/m² at 10.7 V and a maximum current efficiency of 2.25 cd/A. researchgate.netrsc.org The large dihedral angles between the different functional units within the molecules contribute to their good hole transport properties and morphological stability. researchgate.netrsc.org

Photovoltaic Devices (Electron Donor Components)

In the realm of organic photovoltaics, derivatives of 5,10-dihydrophenazine are being investigated as potent electron donor materials. The electron-rich nature of the 5,10-diphenyl-dihydrophenazine (DPPZ) core, characterized by a high HOMO level, makes it an effective component for creating materials that absorb light in the near-infrared (NIR) region. nims.go.jp

By combining the DPPZ donor with various indanone- and indandione-based acceptors, researchers have synthesized merocyanine (B1260669) dyes with tunable absorption and fluorescence in the NIR spectrum. nims.go.jp This strategy allows for the development of materials with narrow or even ultra-narrow optical band gaps, which is crucial for efficiently harvesting solar radiation. nims.go.jp For example, one such derivative, DPPZ-IDD, exhibited an ultranarrow optical band gap of 1.09 eV. nims.go.jp The design of these donor-acceptor molecules facilitates efficient intramolecular charge transfer, a key process in the conversion of light to electricity in organic solar cells. nih.gov

Rechargeable Battery Technologies

The redox activity of the 5,10-dihydrophenazine motif has led to its exploration in various rechargeable battery systems, where it can serve as a high-performance organic electrode material.

Cathode Materials for Lithium-Ion Batteries

Organic materials containing the 5,10-dihydrophenazine structure have been identified as superior cathode materials for lithium-ion batteries. nih.govrsc.org However, challenges such as low capacity have been addressed through the synthesis of novel oligomers. Two such examples, poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ), were synthesized from industrial waste phenazine. nih.govrsc.org

These oligomers demonstrated good electrochemical stability and initial discharge specific capacities of 88 mAh g⁻¹ and 152 mAh g⁻¹, respectively. nih.govrsc.org A composite material created by in-situ polymerization with multi-walled carbon nanotubes (MWCNTs), named PMEPZ–MWCNTs, showed enhanced stability and a superior specific discharge capacity, with an active-site utilization rate of up to 99%. nih.gov This composite delivered a high initial discharge capacity of up to 303 mAh g⁻¹ and maintained a capacity of 252 mAh g⁻¹ after 300 cycles. nih.gov Both oligomers exhibit a double-electron transfer mechanism, contributing to their high capacity. nih.gov

Table 1: Electrochemical Performance of Dihydrophenazine-based Oligomers in Lithium-Ion Batteries

MaterialInitial Discharge Capacity (mAh g⁻¹)Theoretical Specific Capacity (mAh g⁻¹)
PMPPZ88167
PMEPZ152175
PMEPZ–MWCNTs303~175 (for PMEPZ)

Organic Electrode Materials for Aqueous Zinc Batteries

Aqueous zinc-ion batteries (AZIBs) are a promising and safer alternative to lithium-ion batteries. oaepublish.com Dihydrophenazine-based compounds have emerged as attractive cathode materials for these systems due to their multi-electron active centers and high discharge voltage. researchgate.net

A dihydrophenazine-based polymer, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ), when used as a cathode in an AZB, exhibited a discharge specific capacity of 136 mAh g⁻¹ at a current density of 0.05 A g⁻¹. researchgate.net This material displayed a two-step discharge platform at operating voltages of 0.65 and 1.18 V (vs. Zn²⁺/Zn). researchgate.net The extended π-conjugated structure and stable nitrogen redox-active centers contribute to excellent rate performance and cycling stability. The p-DPPZ cathode demonstrated a discharge specific capacity of 92 mAh g⁻¹ at a high current rate of 1 A g⁻¹ and maintained 95.1% of its capacity after 5000 cycles at 5 A g⁻¹. researchgate.net

Another study highlighted that dihydrophenazine-based conjugated polymers possess a relatively rigid framework and two reversible tertiary amine redox centers, leading to improved electronic conductivity and electrochemical reaction kinetics. researchgate.net

Multivalent Metal Battery Systems (e.g., Aluminum Batteries)

The application of organic materials as cathodes is also being explored in multivalent metal batteries, such as aluminum-ion batteries (AIBs). While specific research on 5,10-dihydrophenazine-1,2-dione in AIBs is emerging, the broader class of π-conjugated organic molecules is being investigated to enhance the energy storage capabilities of these systems. For instance, a benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) cathode in an AIB delivered a specific capacity of 143 mAh g⁻¹ with a well-defined voltage plateau around 1.2 V. researchgate.net This demonstrates the potential for quinone-like organic structures to function effectively in multivalent battery chemistries.

Electrochromic Systems and Display Technologies

The unique redox properties of dihydrophenazine derivatives make them promising candidates for applications in electrochromic systems and display technologies. Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color or transparency, when a voltage is applied. This capability is harnessed in technologies like smart windows, automatically dimmable mirrors, and low-power displays.

Derivatives of 5,10-dihydrophenazine have been identified as effective chromophores for these applications. google.com The core principle of their function in an electrochromic device lies in the stable and reversible oxidation-reduction reactions that the dihydrophenazine unit can undergo. When an electrical potential is applied, the dihydrophenazine derivative can be oxidized to a colored radical cation or a dication, leading to a change in the material's absorption spectrum. Reversing the potential reduces the species back to its original, often colorless or lightly colored, state.

Research into polymers containing 5,10-diphenyl-dihydrophenazine units, such as poly(aryl ether sulfone) (PAS-DPPZ), has demonstrated their potential as electrochromic materials. These polymers exhibit stable electrochemical properties over thousands of cycles. For instance, a polymer with a high content of the phenazine moiety (PAS-DPPZ-60) showed only slight degradation in its optical contrast after 600 cycles, indicating good durability. mdpi.comnih.gov The stability of these materials is a critical factor for their practical use in long-lasting electrochromic devices.

The electrochromic performance of these materials can be fine-tuned by modifying the substituents on the dihydrophenazine core. The table below summarizes the electrochromic behavior of a poly(aryl ether sulfone) containing a 5,10-diphenyl-dihydrophenazine derivative.

MaterialTransmittance Change (ΔT) StabilityCycling Stability
PAS-DPPZ-60Minimal degradation after 600 cyclesStable current response over 12,000 seconds

Data sourced from studies on poly(aryl ether sulfone) with 5,10-diphenyl-dihydrophenazine units. mdpi.com

The introduction of a 1,2-dione functionality to the 5,10-dihydrophenazine core is anticipated to further influence its electrochromic properties. The electron-withdrawing nature of the dione (B5365651) group could modulate the redox potentials of the molecule, potentially leading to lower switching voltages and different color states. This tunability is highly desirable for the development of advanced display technologies with a wider color palette and improved energy efficiency.

Integration into Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials that have garnered significant attention for their potential applications in gas storage, catalysis, and energy storage. The integration of redox-active units like 5,10-dihydrophenazine into the framework of CMPs can impart them with valuable electronic and electrochemical properties.

The dihydrophenazine moiety, with its reversible redox behavior, is an attractive building block for creating p-type polymer cathodes for dual-ion batteries and as active components in supercapacitors. nih.gov When incorporated into a CMP, the dihydrophenazine units provide a high density of redox-active sites within a porous and high-surface-area architecture. This structure facilitates efficient interaction with electrolyte ions, which is crucial for high-performance energy storage devices.

For instance, CMPs that leverage the reversible redox dynamics between phenazine and dihydrophenazine have been shown to be highly effective for the photocatalytic production of hydrogen peroxide. nih.govrsc.org In these systems, the phenazine moiety can store photogenerated electrons by converting to dihydrophenazine. The dihydrophenazine then reduces oxygen to hydrogen peroxide, regenerating the phenazine and completing the catalytic cycle. This process enhances charge transfer and reduces charge recombination, leading to high efficiency. nih.govrsc.org

The properties of dihydrophenazine-based CMPs can be tailored by selecting appropriate co-monomers. A donor-acceptor (D-A) strategy is often employed, where the electron-donating dihydrophenazine is paired with an electron-accepting unit. This approach can enhance the polymer's conjugation, reduce its band gap, and facilitate electron transport along the polymer backbone.

The table below presents data on a CMP that incorporates a phenazine moiety, highlighting its performance in photocatalysis.

CMP MaterialH₂O₂ Production Rate (μmol g⁻¹ h⁻¹)Solar-to-Chemical Conversion Efficiency
TPE-PNZ51420.58%

Data from a study on a CMP (TPE-PNZ) with a redox-active phenazine moiety. nih.govrsc.org

Charge Transfer Complexes

Charge transfer (CT) complexes are formed through the non-covalent association of an electron donor and an electron acceptor molecule. The formation of these complexes often leads to the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the transfer of an electron from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO).

Phenazine derivatives are well-known to participate in the formation of CT complexes. For example, phenazine can form CT complexes with strong electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net These complexes can exhibit enhanced electrical conductivity and reduced solubility, which are advantageous properties for organic electronic devices. researchgate.net

The 5,10-dihydrophenazine core, being electron-rich, is an excellent electron donor. When functionalized with a 1,2-dione group, the molecule acquires both strong electron-donating (the dihydrophenazine nitrogen atoms) and electron-accepting (the dione carbonyl groups) characteristics. This dual nature makes this compound an intriguing candidate for forming intramolecular or intermolecular charge transfer complexes.

In a study of CT complexes involving 1,3,6-trinitro-9,10-phenanthrenequinone (a dione-containing acceptor) and various aromatic donors, it was found that strong donors like 5,10-dimethylphenazine led to a significant degree of charge transfer in the ground state. nih.gov This highlights the potential for strong interactions when a phenazine derivative is involved.

The table below shows the calculated ground-state charge transfer for a complex between a phenanthrenequinone (B147406) acceptor and a dihydrophenazine donor.

Donor-Acceptor PairCalculated Charge Transfer (e⁻)
[PQ-DMPZ]0.240

Data for the complex of 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) and 5,10-dimethylphenazine (DMPZ). nih.gov

The formation of a charge transfer complex with this compound could have significant implications for its material properties. The intramolecular CT character could lead to a small HOMO-LUMO gap, resulting in absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This is a highly sought-after property for applications in organic photovoltaics and photodetectors. Intermolecular CT complexes could be exploited for the development of organic conductors and other electronic materials. The study of such complexes is a promising area for future research.

Catalytic Roles and Applications

Photoredox Catalysis

Dihydrophenazine derivatives, particularly N,N'-diaryl dihydrophenazines, have emerged as a significant class of organic photoredox catalysts. nims.go.jprsc.org These metal-free catalysts are valued as cost-effective and sustainable alternatives to traditional precious metal complexes, such as those based on iridium and ruthenium. nims.go.jp Their utility stems from a combination of favorable photophysical and electrochemical properties, including strong absorption of visible light, high triplet quantum yields, long-lived excited states, and strong reducing ability in the excited state. nims.go.jprsc.org

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for creating well-defined polymers under light-driven conditions, and dihydrophenazines have been instrumental in its development. nih.gov This technique utilizes an organic photoredox catalyst to mediate the polymerization, avoiding metal contamination in the resulting polymers. nih.gov

The general mechanism for O-ATRP involves the photoexcitation of the dihydrophenazine catalyst (PC) to its excited state (PC*). This excited catalyst then reduces an alkyl halide initiator, generating a radical that initiates polymerization and the catalyst's radical cation (PC•+). The process is controlled through reversible deactivation, where the radical cation (PC•+) can deactivate the propagating polymer chain. nih.gov

N,N-diaryl dihydrophenazines have been shown to be particularly effective catalysts for O-ATRP, enabling the controlled polymerization of various monomers. nih.gov The stability and reactivity of the dihydrophenazine radical cations are crucial for maintaining control over the polymerization, influencing polymer molecular weight and dispersity. nih.govrsc.org Studies have demonstrated that increasing the concentration of these radical cations can lead to improved polymerization control, resulting in lower dispersity and higher initiator efficiency. rsc.org Research has explored various substituted dihydrophenazines to optimize catalytic performance in O-ATRP. nih.gov

Photocatalytic Generation of Hydrogen Peroxide

The reversible redox dynamics between phenazine (B1670421) and dihydrophenazine are central to their application in the photocatalytic production of hydrogen peroxide (H₂O₂). nih.govnih.gov This process is a promising green alternative to the energy-intensive anthraquinone (B42736) process for H₂O₂ synthesis. nih.gov

In this application, a photocatalyst incorporating the phenazine moiety is used. Upon photoirradiation, the phenazine component is reduced to dihydrophenazine by photogenerated electrons. This dihydrophenazine can then reduce molecular oxygen (O₂) to produce hydrogen peroxide, regenerating the phenazine in the process. This cycle facilitates charge transfer and minimizes charge recombination, significantly enhancing the efficiency of H₂O₂ production. nih.govnih.gov

For instance, when the phenazine moiety is integrated into a conjugated microporous polymer framework, the resulting material can achieve high rates of H₂O₂ production from water and oxygen without the need for sacrificial agents. nih.govnih.gov This approach leverages the electron-storage capability of the phenazine/dihydrophenazine system to lower the energy barrier for oxygen reduction. nih.govnih.gov

Heterogeneous Catalysis Involving Phenazine Radical Cations

In heterogeneous catalysis, materials incorporating phenazine derivatives can leverage the formation of these radical cations. For example, dihydrophenazine-based polymers have been investigated as cathode materials in batteries, where the stable redox cycling involving radical cations is crucial for performance. researchgate.netmdpi.com While not a direct catalytic application in the traditional sense, it highlights the importance of stable radical cation formation in functional materials. In other systems, nanoparticle catalysts have been used for the synthesis of heterocyclic compounds containing structures related to phenazine, demonstrating the role of heterogeneous catalysts in facilitating complex organic transformations. derpharmachemica.com The study of phenazine radical cations remains an active area of research to understand and improve catalytic systems where they play a role. nih.gov

Advanced Spectroscopic and Characterization Techniques in the Study of 5,10 Dihydrophenazine 1,2 Dione

Absorption Spectroscopy (UV-Visible)

The electronic absorption spectra of phenazine (B1670421) derivatives, which share a core structure with 5,10-Dihydrophenazine-1,2-dione, provide valuable information about their electronic transitions. The UV-visible spectrum of the parent compound, phenazine, exhibits distinct absorption bands. In various solvents, phenazine shows a complex spectrum with multiple peaks. For instance, the UV-visible spectrum of phenazine can be influenced by the polarity of the solvent and the presence of substituents. arkat-usa.orgresearchgate.net

Derivatives of 5,10-dihydrophenazine (B1199026) have been synthesized to tune their absorption properties, particularly towards the near-infrared (NIR) region. For example, merocyanine (B1260669) derivatives based on a 5,10-diphenyl-dihydrophenazine donor show absorption maxima that can be shifted from the visible to the NIR region by modifying the acceptor group. nims.go.jp The absorption maxima of neat films of these derivatives have been observed to evolve from 545 nm to 931 nm. nims.go.jp In chloroform, specific derivatives such as DPPZ-ID, DPPZ-IDO, and DPPZ-IDD show bathochromic shifts with absorption maxima at 695 nm, 778 nm, and 880 nm, respectively. nims.go.jp

Polymers incorporating the 5,10-dihydrophenazine moiety also exhibit characteristic UV-Vis absorption spectra. Poly(aryl ether sulfone) polymers containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) show characteristic absorption peaks between 316 nm and 331 nm, attributed to the phenazine unit. nih.gov An additional peak around 430 nm is observed, which is suggested to arise from an intramolecular charge transfer (ICT) effect. nih.gov

Table 1: UV-Visible Absorption Data for Selected Phenazine Derivatives

Compound/DerivativeSolvent/StateAbsorption Maxima (λ_max) [nm]Reference
PhenazineVariousMultiple bands arkat-usa.orgresearchgate.net
DPPZ-IDChloroform695 nims.go.jp
DPPZ-IDOChloroform778 nims.go.jp
DPPZ-IDDChloroform880 nims.go.jp
PAS-DPPZ PolymersNMP Solution316-331, ~430 nih.gov

Emission Spectroscopy (Fluorescence, Delayed Luminescence)

The emission properties of phenazine derivatives are of great interest, with many exhibiting strong fluorescence. The fluorescence of these compounds can be highly dependent on the solvent and substituents. researchgate.net For instance, some symmetric phenazines synthesized from β-lapachone and nor-β-lapachone show high, solvent-dependent fluorescence quantum yields. researchgate.net

Research has shown that it is possible to achieve color-tunable fluorescence from a single phenazine-based molecule by controlling the solvent polarity or the aggregation state. rsc.org This is attributed to the vibration of the phenazine unit, which can lead to dual fluorescence in solution. rsc.org Symmetrically modified 5,10-diphenyl-dihydrophenazine derivatives have demonstrated enhanced solid-state emission and have been studied for their potential in applications requiring thermally activated delayed fluorescence. nims.go.jp Furthermore, detectable fluorescence in the near-infrared (NIR) region has been observed for some dihydrophenazine derivatives in both film and polycrystalline powder states. nims.go.jp

Electrochemical Spectroscopy (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of phenazine derivatives. The electrochemical behavior is crucial for applications such as redox flow batteries and electrochromic materials. nih.govresearchgate.net The CV of phenazine and its derivatives typically shows reversible or quasi-reversible redox processes corresponding to the transfer of one or more electrons.

For instance, the cyclic voltammetry of various phenazine derivatives has been studied in different electrolytes. In 1 M NaOH, phenazine, dihydrophenazine (DHP), and its carboxylated and sulfonated derivatives (DHPC and DHPS) exhibit distinct redox potentials. researchgate.net The formal redox potential for these species is determined by the average of the cathodic and anodic peak potentials. researchgate.net Studies on pyrazine (B50134), a related N-containing aromatic compound, show that it undergoes a two-electron, three-proton transfer reduction to 1,4-dihydropyrazine. dtu.dk The redox potentials of pyrazine derivatives are influenced by the nature and number of substituents. dtu.dk

Polymers containing the 5,10-dihydrophenazine unit, such as PAS-DPPZ, exhibit two pairs of redox peaks, indicating two consecutive single-electron transfer reactions. nih.gov For PAS-DPPZ, the reduction peak potentials are observed at approximately 3.0 V and 3.8 V (vs. Li/Li⁺), with corresponding oxidation peak potentials at about 3.5 V and 4.1 V (vs. Li/Li⁺). nih.gov

Table 2: Cyclic Voltammetry Data for Selected Phenazine Derivatives

Compound/DerivativeElectrolyte/ConditionsRedox Potentials (vs. reference)Reference
Phenazine, DHP, DHPC, DHPS1 M NaOHFormal redox potentials vary researchgate.net
PyrazineAcidic pH (<2)Two separate one-electron transfer peaks dtu.dk
PAS-DPPZvs. Li/Li⁺Reduction: ~3.0 V, ~3.8 V; Oxidation: ~3.5 V, ~4.1 V nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

The formation of superoxide (B77818) radicals (˙O₂⁻) as intermediates in reactions involving phenazine derivatives has been confirmed by EPR spectroscopy using spin trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide). nih.gov The resulting DMPO-˙O₂⁻ adduct gives a characteristic EPR signal. nih.gov The EPR spectra of the radical anions of other complex phenazine derivatives have also been characterized, confirming the localization of the unpaired electron on the phenazine core. researchgate.net This technique is invaluable for understanding the reaction mechanisms and the electronic structure of radical intermediates in phenazine chemistry. nih.gov

X-ray Crystallography for Molecular Geometry and Electronic Structure

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and packing arrangements. While a crystal structure for this compound is not reported, structures of several related phenazine and dihydrophenazine derivatives have been determined. nims.go.jpresearchgate.net

For example, the crystal structure of 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one) has been solved, providing detailed geometric parameters for a disubstituted phenazine. researchgate.net In studies of merocyanine derivatives of 5,10-diphenyl-dihydrophenazine, X-ray diffraction has been used to study molecular conformation, bond length alternation, and molecular packing. nims.go.jp These studies reveal how different substituents and crystal packing motifs, such as π-π stacking, influence the material's properties. nims.go.jp The Cambridge Structural Database (CSD) contains crystal structures for phenazine itself, which serves as a fundamental reference for the geometry of the phenazine core. nih.gov

Mass Spectrometry (MS) for Structural Elucidation of Derivatives

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the structure of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition.

While a mass spectrum for this compound is not specified in the searched literature, data for related compounds are available. For instance, phenazine-1-carboxylic acid has been identified in bacterial extracts using mass spectrometry, with a protonated molecular ion peak at m/z 225. researchgate.netnih.gov The molecular formula of C₁₃H₈N₂O₂ was confirmed by high-resolution ESI mass spectrometry. researchgate.net The mass spectrum of the parent compound, phenazine, is also well-documented in databases like the NIST WebBook. nist.gov Furthermore, HRMS has been used to confirm the structures of various synthetic dihydrophenazine derivatives. nims.go.jp

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of phenazine shows characteristic bands for the aromatic C-H and C=C stretching and bending vibrations. nist.gov

For derivatives of 5,10-dihydrophenazine, IR spectroscopy is used to confirm the presence of specific functional groups introduced during synthesis. For example, in a study of a phenazine-like compound from P. aeruginosa, IR spectroscopy revealed absorption bands corresponding to C-H aromatic stretch, N-H amine stretch, C=C alkene stretch, and C=O carboxylic acid groups. researchgate.net Specifically, bands at 1666.55 cm⁻¹, 1651.12 cm⁻¹, and 1643.41 cm⁻¹ were assigned to C=C alkene stretch and amide stretch, while a band at 1452.45 cm⁻¹ was attributed to an α,β-unsaturated ketone. researchgate.net In polymers containing the 5,10-dihydrophenazine moiety, characteristic peaks for C-SO₂-C, N(Ar)₃, Ar-O-Ar, and CF₃ stretching vibrations have been identified. nih.gov For a compound like this compound, one would expect to see strong characteristic absorption bands for the C=O groups of the dione (B5365651) functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical structure, including the connectivity of atoms and their spatial relationships. The two most common types of NMR spectroscopy for organic molecules are ¹H (proton) NMR and ¹³C (carbon-13) NMR.

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental ¹H NMR and ¹³C NMR data specifically for the compound This compound are not publicly available at this time.

While spectral data for numerous other dihydrophenazine derivatives have been reported, the unique electronic and structural arrangement of the 1,2-dione functionality on the dihydrophenazine scaffold means that data from related compounds cannot be reliably extrapolated to provide an accurate representation for this compound. The chemical shifts and coupling constants are highly sensitive to the specific substituent pattern and oxidation state of the heterocyclic core.

Therefore, the presentation of detailed research findings and interactive data tables for the NMR spectroscopic characterization of this compound is not possible. Further experimental work is required to isolate or synthesize this compound and characterize it using modern spectroscopic methods to provide the necessary data for a complete structural analysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,10-Dihydrophenazine-1,2-dione, and what factors influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via oxidation of phenazine derivatives or functionalization of dihydrophenazine precursors. For example, salts of 5,10-dihydro-5,10-dialkyl-phenazines are prepared using inorganic counterions (e.g., ClO₄⁻, PF₆⁻) to stabilize the structure . Oxidation steps, such as meta-chloroperbenzoic acid (mCPBA) treatment in toluene at 80°C, are critical for achieving high purity (~49% yield under optimized conditions) . Key factors include solvent choice, reaction time, and counterion selection to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for resolving its planar aromatic structure and hydrogen-bonding interactions . Complementary techniques include:

  • NMR : To confirm substituent positions and monitor redox states.
  • UV-Vis spectroscopy : For tracking electronic transitions in donor-acceptor (DA) complexes.
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
    Cross-validation using multiple methods reduces interpretation errors .

Q. What are the key applications of this compound in materials science?

  • Methodological Answer : Its redox-active structure enables use in:

  • Organic semiconductors : As a DA complex component for charge-transfer materials .
  • Catalysis : As a ligand or electron mediator in oxidation-reduction reactions.
  • Photophysical studies : To model excited-state dynamics in π-conjugated systems.
    Experimental design should prioritize controlled DA complex crystallization to study structure-property relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediate states. Strategies include:

  • Computational validation : Use density functional theory (DFT) to model solvent interactions and transition states .
  • In-situ monitoring : Employ time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to detect transient species .
  • Crystallographic snapshots : Capture intermediate structures via low-temperature XRD .

Q. What experimental parameters optimize the synthetic yield of this compound derivatives?

  • Methodological Answer : A factorial design approach is recommended to test variables:

FactorRangeImpact
Reaction temperature60–100°CHigher temps favor oxidation but risk decomposition.
Catalyst loading1–5 mol%Excess catalyst may promote side reactions.
Solvent polarityLow (toluene) vs. high (DMF)Polar solvents stabilize charged intermediates .
Response surface methodology (RSM) can identify optimal conditions while minimizing trials .

Q. How to design experiments for studying this compound’s redox behavior under varying conditions?

  • Methodological Answer : Use a quasi-experimental design with:

  • Independent variables : pH, electrolyte concentration, and light exposure.
  • Dependent variables : Cyclic voltammetry (CV) peaks, photoluminescence intensity.
  • Control group : A non-redox-active analog (e.g., phenazine) to isolate effects.
    AI-driven simulations (e.g., COMSOL Multiphysics) can predict redox potentials and guide experimental adjustments .

Q. What strategies enable selective functionalization of this compound?

  • Methodological Answer : Functionalization at specific sites requires:

  • Protecting groups : Temporarily block reactive positions (e.g., using tert-butyl esters) during synthesis .
  • Regioselective reagents : Employ electrophiles (e.g., bromoacetates) under mild conditions to target electron-rich regions.
  • Post-functionalization : Oxidize or reduce specific moieties after initial synthesis (e.g., mCPBA for N-oxidation) .

Q. How can mechanistic studies elucidate the role of this compound in electron-transfer processes?

  • Methodological Answer : Combine:

  • EPR spectroscopy : To detect radical intermediates during redox cycles.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protonated substrates.
  • Theoretical modeling : Map electron density surfaces using molecular orbital calculations (e.g., HOMO-LUMO gaps) .

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